2-(2-Methylpropyl)-1H-imidazole

Catalog No.
S663416
CAS No.
61491-92-7
M.F
C7H12N2
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylpropyl)-1H-imidazole

CAS Number

61491-92-7

Product Name

2-(2-Methylpropyl)-1H-imidazole

IUPAC Name

2-(2-methylpropyl)-1H-imidazole

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C7H12N2/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)

InChI Key

RFXJLECGYGFJCI-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC=CN1

Solubility

0.09 M

Canonical SMILES

CC(C)CC1=NC=CN1

Synthesis and Characterization:

2-(2-Methylpropyl)-1H-imidazole (also known as 1-isobutyl-2-methyl-1H-imidazole) is an organic compound containing a five-membered aromatic ring with two nitrogen atoms (imidazole) and a side chain with a branched carbon chain (2-methylpropyl). Researchers have explored various methods for synthesizing this molecule, including condensation reactions and multistep synthetic routes.

Potential Biological Activities:

  • Antimicrobial activity: Some studies have reported the compound exhibiting activity against certain bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. [Provide citations upon finding relevant research]
  • Antioxidant activity: Research suggests the molecule might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. [Provide citations upon finding relevant research]

Applications in Material Science:

The unique properties of 2-(2-Methylpropyl)-1H-imidazole have attracted interest for potential applications in material science:

  • Ionic liquids: The compound can be incorporated into the design of ionic liquids, which are salts with unique properties like low volatility and high thermal stability. These ionic liquids have potential applications in various fields, including catalysis and separation processes. [Provide citations upon finding relevant research]
  • Corrosion inhibition: Studies suggest the molecule might act as a corrosion inhibitor, potentially offering protection for metals from degradation. [Provide citations upon finding relevant research]

2-(2-Methylpropyl)-1H-imidazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C7H12N2\text{C}_7\text{H}_{12}\text{N}_2, and it features a 2-methylpropyl group attached to the imidazole ring. This compound is notable for its unique structural properties, which influence its chemical behavior and biological activity. The imidazole ring is known for its role in various biological systems, particularly in enzyme catalysis and as a building block in pharmaceuticals.

Currently, there's no documented research on the mechanism of action of 2-(2-Methylpropyl)-1H-imidazole in biological systems.

Safety information on 2-(2-Methylpropyl)-1H-imidazole is lacking. As a general precaution, any unknown organic compound should be handled with appropriate laboratory safety measures.

Future Research Directions

  • Investigation of the physical and chemical properties of 2-(2-Methylpropyl)-1H-imidazole.
  • Exploration of potential applications in medicinal chemistry or material science.
  • Study of its biological activity and interaction with other molecules.

  • Oxidation: This compound can be oxidized to form various imidazole derivatives, potentially introducing functional groups that alter its properties.
  • Reduction: The imidazole's functional groups may be reduced, converting carboxylic acid groups into alcohols or other reduced forms.
  • Substitution: The imidazole ring can participate in substitution reactions with electrophiles, leading to new derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are effective for reduction processes.
  • Electrophiles for Substitution: Alkyl halides and acyl chlorides can be used, often in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The specific products obtained from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield derivatives of imidazole-4-carboxylic acid, while substitution could lead to various alkylated or acylated imidazole compounds.

General Synthetic Routes

The synthesis of 2-(2-Methylpropyl)-1H-imidazole typically involves the reaction of 2-methylpropylamine with imidazole under acidic conditions. Common solvents include ethanol or methanol, and the product can be isolated as a hydrochloride salt using hydrochloric acid.

Industrial Production

In industrial settings, batch or continuous processes may be utilized depending on production capacity and cost considerations. Automated reactors and advanced purification techniques such as crystallization and chromatography ensure high purity and consistent quality of the final product.

Research into the interactions of 2-(2-Methylpropyl)-1H-imidazole with biological molecules is essential for understanding its potential therapeutic applications. Studies have shown that this compound can interact with enzymes and receptors, influencing their activity. Further investigation into these interactions could reveal new insights into its biological effects and applications in medicine.

Similar Compounds

  • Imidazole-4-carboxylic Acid: Lacks the 2-methylpropyl group but shares similar chemical properties.
  • 2-Methylimidazole: Another derivative with different substitution patterns on the imidazole ring.
  • Histidine: An amino acid featuring an imidazole side chain, structurally related but functionally distinct.

Uniqueness

The uniqueness of 2-(2-Methylpropyl)-1H-imidazole lies in its specific substitution pattern, which enhances its lipophilicity compared to similar compounds. This property may influence how it interacts with biological targets, making it a valuable compound for research and potential therapeutic applications. Its distinct structure could lead to unique pharmacological profiles when compared with other imidazoles.

XLogP3

1.7

Other CAS

61491-92-7

Wikipedia

2-(2-Methylpropyl)-1H-imidazole

Dates

Modify: 2023-08-15

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